molecular formula C11H12O2 B8496582 NoName_724

NoName_724

Cat. No. B8496582
M. Wt: 176.21 g/mol
InChI Key: NGJLFMBOFBKYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NoName_724 is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality NoName_724 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NoName_724 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

NoName_724

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-methyl-4-phenylbut-3-enoic acid

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)

InChI Key

NGJLFMBOFBKYHK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

194 g of 3-methyl-4-phenyl-3-butenoic acid chloride (1 mole), dissolved into 500 ml benzene, are treated at-10° C with 183 g of monoethanolamine (3 moles). The mixture is stirred at 20° C for 3 hours.
Name
3-methyl-4-phenyl-3-butenoic acid chloride
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
183 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To mixture of the above hydroxy-ester (3.06 g, 13.76 mmole) and pyridine (10 ml), cooled to 0°, is slowly added phosphorus oxychloride (3.59 g, 23.39 mmole). The reaction mixture is stirred for about 2 hrs and then heated to 100° for 1.5 hours. The reaction is worked up by pouring into ice and extracting with water-hexane. The aqueous layer is back-extracted with hexane. The organic phases are combined, washed with 2 N hydrochloric acid, water and brine, dried over sodium sulfate and rotoevaporated to yield a mixture of esters--ethyl 3-methyl-4-phenyl-3-butenoate and ethyl 3-methyl-4-phenyl-2-butenoate. The mixture of esters is hydrolyzed using potassium hydroxide, water/methanol at 40° for about 20 hrs to yield the acids, 3-methyl-4-phenyl-3-butenoic acid and some 3-methyl-4-phenyl-2-butenoic acid.
[Compound]
Name
hydroxy-ester
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.